molecular formula C17H14N2O2S2 B2736710 5-(Pyridin-4-yl)-1-(thiophen-2-ylsulfonyl)indoline CAS No. 2034276-58-7

5-(Pyridin-4-yl)-1-(thiophen-2-ylsulfonyl)indoline

Cat. No.: B2736710
CAS No.: 2034276-58-7
M. Wt: 342.43
InChI Key: CSTARQFEOMJTHN-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-1-(thiophen-2-ylsulfonyl)indoline is a complex organic compound that features a pyridine ring, a thiophene ring, and an indoline structure

Preparation Methods

The synthesis of 5-(Pyridin-4-yl)-1-(thiophen-2-ylsulfonyl)indoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridine ring to the indoline core.

    Sulfonylation of the Thiophene Ring: The thiophene ring is sulfonylated using reagents like sulfonyl chlorides under controlled conditions to ensure selective sulfonylation.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

5-(Pyridin-4-yl)-1-(thiophen-2-ylsulfonyl)indoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, often using reagents like alkyl halides or aryl halides under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

5-(Pyridin-4-yl)-1-(thiophen-2-ylsulfonyl)indoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-1-(thiophen-2-ylsulfonyl)indoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with specific signaling pathways.

Comparison with Similar Compounds

5-(Pyridin-4-yl)-1-(thiophen-2-ylsulfonyl)indoline can be compared with other similar compounds, such as:

    5-(Pyridin-4-yl)-1-(phenylsulfonyl)indoline: This compound has a phenyl group instead of a thiophene ring, which may result in different chemical and biological properties.

    5-(Pyridin-4-yl)-1-(thiophen-2-yl)indoline: This compound lacks the sulfonyl group, which can significantly alter its reactivity and applications.

Properties

IUPAC Name

5-pyridin-4-yl-1-thiophen-2-ylsulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c20-23(21,17-2-1-11-22-17)19-10-7-15-12-14(3-4-16(15)19)13-5-8-18-9-6-13/h1-6,8-9,11-12H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTARQFEOMJTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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